molecular formula C14H20ClNO3 B14606885 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide CAS No. 60710-54-5

2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B14606885
CAS No.: 60710-54-5
M. Wt: 285.76 g/mol
InChI Key: SUEZXFUKBSVMID-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethoxyethyl group, and a dimethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 2,2-dimethoxyethanol, and chloroacetyl chloride.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines and alcohols.

Scientific Research Applications

2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes, resulting in changes in protein synthesis.

Comparison with Similar Compounds

2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(2,2-dimethoxyethyl)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical and biological properties.

    2-Chloro-N-(2,2-dimethoxyethyl)-N-(2,4-dimethylphenyl)acetamide: Has dimethyl groups at different positions on the phenyl ring, leading to variations in reactivity and activity.

    2-Chloro-N-(2,2-dimethoxyethyl)-N-(3,5-dimethylphenyl)acetamide: The dimethyl groups are positioned differently, affecting the compound’s overall behavior.

Properties

CAS No.

60710-54-5

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-chloro-N-(2,2-dimethoxyethyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H20ClNO3/c1-10-6-5-7-11(2)14(10)16(12(17)8-15)9-13(18-3)19-4/h5-7,13H,8-9H2,1-4H3

InChI Key

SUEZXFUKBSVMID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(OC)OC)C(=O)CCl

Origin of Product

United States

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